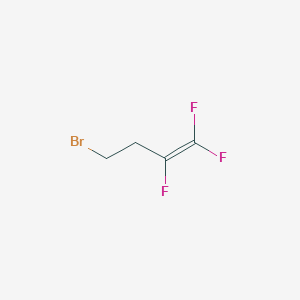

4-Bromo-1,1,2-trifluoro-1-butene

Description

Properties

IUPAC Name |

4-bromo-1,1,2-trifluorobut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrF3/c5-2-1-3(6)4(7)8/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCQMFYIFUDARF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(=C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20146838 | |

| Record name | 4-Bromo-1,1,2-trifluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 4-Bromo-1,1,2-trifluoro-1-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19999 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10493-44-4 | |

| Record name | 4-Bromo-1,1,2-trifluoro-1-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10493-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1,1,2-trifluoro-1-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010493444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-1,1,2-trifluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1,1,2-trifluorobut-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMO-1,1,2-TRIFLUORO-1-BUTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q79PK8P9BW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-1,1,2-trifluoro-1-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analysis of 4-Bromo-1,1,2-trifluoro-1-butene. The information is intended to support researchers and professionals in the fields of organic synthesis, materials science, and drug development.

Chemical and Physical Properties

This compound is a fluorinated organic compound that serves as a versatile building block in synthesis.[1] Its key identifiers and physical properties are summarized in the tables below.

Compound Identification

| Identifier | Value |

| IUPAC Name | 4-bromo-1,1,2-trifluorobut-1-ene[2] |

| CAS Number | 10493-44-4 |

| Molecular Formula | C4H4BrF3[3] |

| SMILES String | F\C(F)=C(/F)CCBr |

| InChI Key | GQCQMFYIFUDARF-UHFFFAOYSA-N |

| EC Number | 234-019-2 |

| MDL Number | MFCD00039274 |

Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 188.97 g/mol [3] |

| Appearance | Colorless to brown-yellow liquid[1] |

| Density | 1.639 g/mL at 25 °C[3] |

| Boiling Point | 95-98 °C[3] |

| Refractive Index (n20/D) | 1.401[3] |

| Flash Point | 17 °C (62.6 °F) - closed cup |

| Water Solubility | Not miscible or difficult to mix in water[3] |

Experimental Protocols

Detailed experimental procedures for the synthesis and analysis of this compound are provided below.

Synthesis of this compound

A common method for the preparation of this compound involves the dehalogenation of 1,4-dibromo-2-chloro-1,1,2-trifluorobutane using a metal such as zinc.[4]

Materials:

-

1,4-dibromo-2-chloro-1,1,2-trifluorobutane

-

Zinc powder

-

Water

-

Stirring device

-

Three-necked flask

Procedure:

-

In a three-necked flask equipped with a stirring device, add 9.8 g (0.15 mol) of zinc powder and 24 g (1.33 mol) of water.

-

Heat the mixture to 50°C with stirring.

-

Add 46 g (0.15 mol, 99.4%) of 1,4-dibromo-2-chloro-1,1,2-trifluorobutane dropwise. Control the rate of addition to maintain the reaction temperature between 60-70°C. The addition should be completed in approximately 70 minutes.[4]

-

After the addition is complete, continue heating at 60°C for 0.5 hours.[4]

-

Allow the reaction mixture to cool and stand for stratification.

-

Separate the organic layer to obtain the crude product.

-

The crude product can be purified by distillation.

This method has been reported to yield the product with a purity of up to 98.9% as determined by Gas Chromatography (GC) analysis, with a yield of up to 86.1%.

References

- 1. This compound | 10493-44-4 [chemicalbook.com]

- 2. 4-Bromo-1,1,2-trifluorobut-1-ene | C4H4BrF3 | CID 66333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. China this compound (CAS# 10493-44-4) Manufacturer and Supplier | Xinchem [xinchem.com]

- 4. CN105753632A - Preparation method of 4-bromo-1, 1, 2-trifluoro-1-butene - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of 4-Bromo-1,1,2-trifluoro-1-butene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1,1,2-trifluoro-1-butene is a halogenated alkene that serves as a valuable intermediate in organic synthesis. Its unique combination of a reactive bromine atom and a trifluorovinyl group makes it a versatile building block for the introduction of fluorinated moieties into complex molecules. This is of particular interest in the development of pharmaceuticals and agrochemicals, where the incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This guide provides a comprehensive overview of the key physical properties of this compound, along with detailed experimental protocols for their determination and a visualization of its synthesis workflow.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in synthetic chemistry. A summary of its key physical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₄H₄BrF₃ |

| Molecular Weight | 188.97 g/mol [1] |

| Appearance | Colorless to brown liquid[2] |

| Boiling Point | 95-98 °C (lit.)[2][3] |

| Density | 1.639 g/mL at 25 °C (lit.)[2][4] |

| Refractive Index | n20/D 1.401 (lit.)[2] |

| Solubility | Not miscible or difficult to mix with water.[2] |

Experimental Protocols

The accurate determination of physical properties is fundamental to the characterization of a chemical compound. The following sections detail the general experimental methodologies for measuring the boiling point, density, and refractive index of a liquid compound like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic constant at a given pressure.

Methodology: Distillation Method

A common and accurate method for determining the boiling point of a liquid is through distillation.

-

Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask. The thermometer bulb should be positioned just below the side arm of the distillation head to ensure an accurate reading of the vapor temperature.

-

Sample Preparation: The liquid sample (this compound) is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises and comes into contact with the thermometer bulb.

-

Temperature Reading: The temperature is recorded when it becomes constant. This stable temperature, at which the vapor and liquid are in equilibrium, is the boiling point of the substance.

Determination of Density

Density is the mass of a substance per unit volume. For liquids, it is typically measured in grams per milliliter (g/mL).

Methodology: Pycnometer Method

A pycnometer is a flask with a close-fitting ground glass stopper with a capillary tube through it, which allows for the precise measurement of a liquid's volume.

-

Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured on an analytical balance.

-

Mass of Pycnometer with Sample: The pycnometer is filled with the liquid sample (this compound), ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off. The mass of the filled pycnometer is then measured.

-

Volume Determination: The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) at a specific temperature. The mass of the pycnometer filled with the reference liquid is measured. The volume of the pycnometer can then be calculated.

-

Density Calculation: The mass of the sample is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and is dependent on the temperature and the wavelength of light used.

Methodology: Abbe Refractometer

An Abbe refractometer is a common instrument used to measure the refractive index of liquids.

-

Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.

-

Sample Application: A few drops of the liquid sample (this compound) are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is switched on. The user looks through the eyepiece and adjusts the control knob until the boundary line between the light and dark regions is sharp and centered in the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken should also be recorded.

Synthesis Workflow of this compound

The following diagram illustrates a typical laboratory synthesis of this compound. The process involves the dehalogenation of a precursor molecule.

Caption: Synthesis workflow for this compound.

Conclusion

This technical guide provides essential information on the physical properties of this compound, a key intermediate in the synthesis of fluorinated molecules. The data and experimental protocols presented herein are intended to support researchers and professionals in the effective and safe use of this compound in their synthetic endeavors. The provided synthesis workflow offers a clear visual representation of a common preparative route.

References

An In-depth Technical Guide to 4-Bromo-1,1,2-trifluoro-1-butene: Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-1,1,2-trifluoro-1-butene, a fluorinated organic compound with significant applications in chemical synthesis. This document details its chemical structure, physicochemical properties, spectroscopic characterization, synthesis protocols, and its role as a key intermediate in the preparation of other valuable molecules, including potent caspase inhibitors.

Chemical Structure and Identification

This compound is a halogenated alkene. Its structure consists of a four-carbon butene chain with a bromine atom at the C4 position and three fluorine atoms distributed across the C1 and C2 positions, forming a trifluorovinyl group.

Molecular Formula: C₄H₄BrF₃[1]

Structure: BrCH₂CH₂CF=CF₂

IUPAC Name: 4-bromo-1,1,2-trifluorobut-1-ene[2]

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are summarized in the tables below. This data is essential for its identification, handling, and use in chemical reactions.

Physical Properties

| Property | Value | Reference |

| CAS Number | 10493-44-4 | [2] |

| Molecular Weight | 188.97 g/mol | [1][2] |

| Appearance | Clear colorless to brown-yellow liquid | [2] |

| Boiling Point | 95-98 °C (lit.) | |

| Density | 1.639 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.401 (lit.) |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

| Spectrum Type | Key Features and Interpretation |

| ¹H NMR | The proton NMR spectrum is expected to show signals corresponding to the two methylene groups (-CH₂-). The methylene group adjacent to the bromine atom (Br-CH₂-) would appear as a triplet, shifted downfield due to the electronegativity of bromine. The other methylene group (-CH₂-CF=) would also likely appear as a multiplet due to coupling with both the adjacent methylene protons and the fluorine atoms on the double bond. |

| ¹³C NMR | The carbon-13 NMR spectrum will display four distinct signals for the four carbon atoms in different chemical environments. The olefinic carbons will be significantly affected by the attached fluorine atoms, exhibiting splitting due to C-F coupling. The carbon bonded to bromine will be shifted downfield. |

| IR Spectroscopy | The infrared spectrum will show characteristic absorption bands for the C=C double bond of the alkene, typically in the region of 1680-1640 cm⁻¹. Strong C-F stretching bands are expected in the fingerprint region (around 1350-1100 cm⁻¹). C-H stretching vibrations of the methylene groups will appear around 3000-2850 cm⁻¹. |

| Mass Spectrometry (GC-MS) | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of a bromine atom and fragments corresponding to the trifluorovinyl group. The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be evident for bromine-containing fragments.[2] |

Synthesis and Reactions

Synthesis of this compound

A common method for the synthesis of this compound is the dehalogenation of a polychlorinated and brominated precursor.

This protocol is based on a patented synthesis method.

-

Reaction Setup: A three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser.

-

Charging the Reactor: To the flask, add zinc powder (0.225 mol) and water (1.33 mol).

-

Heating: Heat the mixture to 60-70°C with vigorous stirring.

-

Addition of Precursor: Add 1,4-dibromo-2-chloro-1,1,2-trifluorobutane (0.15 mol) dropwise through the addition funnel over a period of approximately 70 minutes, maintaining the reaction temperature.

-

Reaction Completion: After the addition is complete, continue heating at 60°C for an additional 30 minutes.

-

Work-up: Cool the reaction mixture and filter to remove any unreacted zinc powder. Allow the filtrate to separate into aqueous and organic layers.

-

Isolation: Separate the organic layer, which is the crude this compound. The product can be further purified by distillation.

Key Reactions of this compound

This compound serves as a versatile building block in organic synthesis.

This compound undergoes dehydrobromination to form 1,1,2-trifluoro-1,3-butadiene, a valuable diene for cycloaddition reactions.

-

Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

-

Reagents: To the flask, add this compound, potassium hydroxide (KOH), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB). A suitable solvent, if needed, would be a non-polar organic solvent.

-

Reaction: The mixture is stirred vigorously and may require heating to facilitate the elimination reaction.

-

Work-up and Isolation: After the reaction is complete, the mixture is washed with water to remove inorganic salts. The organic layer is then dried and the product, 1,1,2-trifluoro-1,3-butadiene, is isolated by distillation.

Application in Drug Development: Synthesis of Caspase Inhibitors

A significant application of fluorinated building blocks like this compound is in the synthesis of pharmacologically active molecules. It is a potential reagent for the synthesis of N-substituted isatin derivatives that act as potent inhibitors of caspases-3 and -7, enzymes that play a critical role in apoptosis (programmed cell death).[3]

The general synthetic strategy involves the N-alkylation of an isatin derivative. The trifluoroalkyl moiety introduced can enhance the biological activity and pharmacokinetic properties of the resulting inhibitor.

This is a representative protocol for the N-alkylation of isatins, which would be adapted for use with this compound.

-

Reaction Setup: A dry round-bottom flask is equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents: The isatin derivative is dissolved in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF). A base, such as potassium carbonate (K₂CO₃), is added to the solution.

-

Addition of Alkylating Agent: this compound is added to the reaction mixture.

-

Reaction: The mixture is heated (e.g., to 80°C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is cooled and poured into water. The resulting precipitate is collected by filtration, washed with water, and dried.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

References

In-Depth Technical Guide: 4-Bromo-1,1,2-trifluoro-1-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-1,1,2-trifluoro-1-butene, a key fluorinated organic intermediate. The document details its chemical and physical properties, spectroscopic data, a validated synthesis protocol, and its significant applications in the pharmaceutical and agrochemical industries. Safety and handling information is also provided to ensure its proper use in a laboratory setting.

Chemical Identity and Properties

This compound, with the CAS number 10493-44-4, is an organofluorine compound characterized by a butene backbone substituted with three fluorine atoms at the double bond and a bromine atom at the terminal position.[1] Its unique structure makes it a valuable building block in organic synthesis.

Molecular Weight Calculation

The molecular weight of this compound is 188.97 g/mol .[1][2][3][4][5] This is determined from its molecular formula, C₄H₄BrF₃, and the atomic weights of its constituent elements.

The calculation is as follows:

-

Carbon (C): 4 atoms × 12.011 g/mol = 48.044 g/mol

-

Hydrogen (H): 4 atoms × 1.008 g/mol = 4.032 g/mol

-

Bromine (Br): 1 atom × 79.904 g/mol = 79.904 g/mol

-

Fluorine (F): 3 atoms × 18.998 g/mol = 56.994 g/mol

-

Total Molecular Weight: 48.044 + 4.032 + 79.904 + 56.994 = 188.974 g/mol

Physical and Chemical Properties

The table below summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₄H₄BrF₃ |

| Molecular Weight | 188.97 g/mol [1][2][3][4][5] |

| Appearance | Colorless to brown liquid[1][4] |

| Boiling Point | 95-98 °C[1][4][6] |

| Density | 1.639 g/mL at 25 °C[1][4][6] |

| Refractive Index (n20/D) | 1.401[4][6] |

| Flash Point | 17 °C (62.6 °F) - closed cup |

| Water Solubility | Not miscible or difficult to mix[4][6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound.

-

¹H NMR: Proton NMR data is available for this compound, which helps in identifying the hydrogen environments in the molecule.[7]

-

¹³C NMR: Carbon-13 NMR spectra provide information about the carbon framework of the molecule.[3][8]

-

Mass Spectrometry (MS): Mass spectrometry data confirms the molecular weight and can provide insights into the fragmentation patterns of the molecule.[3]

-

Infrared (IR) Spectroscopy: IR spectra are available and can be used to identify the functional groups present in the compound.[3]

Experimental Protocols

A documented method for the synthesis of this compound involves a dehalogenation reaction.[9][10]

Synthesis of this compound

Principle: This method utilizes a dehalogenation reaction where 1,4-dibromo-2-chloro-1,1,2-trifluorobutane is treated with a dehalogenating agent, such as zinc powder, in an aqueous solvent to yield the desired product.[9][10]

Materials:

-

1,4-dibromo-2-chloro-1,1,2-trifluorobutane (0.15 mol)

-

Zinc powder

-

Water (solvent)

-

Reaction vessel with stirring mechanism and temperature control

Procedure:

-

To a reaction vessel containing water and zinc powder, add 1,4-dibromo-2-chloro-1,1,2-trifluorobutane dropwise with constant stirring.[9]

-

Control the rate of addition to maintain the reaction temperature between 60-70°C. The addition should be completed over approximately 70 minutes.[9]

-

After the addition is complete, heat the mixture at 60°C for an additional 30 minutes.[9]

-

Once the reaction is complete, filter the mixture to recover any unreacted zinc powder.[9]

-

Allow the filtrate to stand, which will result in the separation of layers. Separate the organic layer to obtain the crude product.[9]

-

The crude product can be purified further if necessary. Gas chromatography (GC) analysis can be used to determine the purity of the final product, with reported yields of approximately 85%.[9]

Caption: Synthesis workflow for this compound.

Applications

This compound is a versatile intermediate with significant applications in both the pharmaceutical and agrochemical sectors.

-

Pharmaceuticals: It is used as a reagent in the synthesis of N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives. These derivatives are potent inhibitors of caspase-3 and caspase-7, which are critical enzymes in the apoptosis pathway.[11]

-

Agrochemicals: This compound serves as an important intermediate in the production of various pesticides. It is used to introduce the -CH₂CH₂CF=CF₂ functional group, which imparts notable nematicidal, worm-killing, and miticidal properties to the resulting agrochemicals.[10]

Safety and Handling

This compound is a hazardous chemical and requires careful handling.

-

Hazards: It is a highly flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes serious eye irritation and may cause respiratory irritation.[2][3]

-

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces.[2]

-

Use in a well-ventilated area.[12]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[2][12]

-

In case of contact with eyes, rinse cautiously with water for several minutes.[2][12]

-

Store in a well-ventilated place and keep the container tightly closed.[12]

-

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this compound.[2][12]

References

- 1. This compound (10493-44-4) for sale [vulcanchem.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 4-Bromo-1,1,2-trifluorobut-1-ene | C4H4BrF3 | CID 66333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. China this compound (CAS# 10493-44-4) Manufacturer and Supplier | Xinchem [xinchem.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 10493-44-4 [chemicalbook.com]

- 7. This compound(10493-44-4) 1H NMR [m.chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. eureka.patsnap.com [eureka.patsnap.com]

- 10. CN105753632A - Preparation method of 4-bromo-1, 1, 2-trifluoro-1-butene - Google Patents [patents.google.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Bromo-1,1,2-trifluoro-1-butene (CAS: 10493-44-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-1,1,2-trifluoro-1-butene, a key fluorinated building block in organic synthesis. This document details its physicochemical properties, experimental protocols for its synthesis and application, and its relevance in the development of therapeutic agents, particularly caspase inhibitors.

Core Properties and Specifications

This compound is a colorless to light brown liquid utilized as a versatile intermediate in chemical research and the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structure, featuring a trifluorinated vinyl group and a bromine atom, provides unique reactivity for various chemical transformations.[1] The trifluoromethyl group enhances its electrophilic character, while the bromine atom serves as a reactive site for substitution reactions.[1]

Physicochemical Data

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 10493-44-4 | [3][4] |

| Molecular Formula | C₄H₄BrF₃ | [3] |

| Molecular Weight | 188.97 g/mol | [3][4] |

| Boiling Point | 95-98 °C (lit.) | [4][5] |

| Density | 1.639 g/mL at 25 °C (lit.) | [4][5] |

| Refractive Index (n20/D) | 1.401 (lit.) | [4][5] |

| Flash Point | 17 °C (62.6 °F) - closed cup | [6] |

| Appearance | Colorless to brown liquid | [5][7] |

| Solubility | Not miscible or difficult to mix in water | [5][7] |

Identification and Synonyms

-

IUPAC Name : 4-bromo-1,1,2-trifluorobut-1-ene[3]

-

Synonyms : 4-Bromo-1,1,2-trifluorobut-1-ene, 4-Bromo-1,1,2-trifluorobutene-1, 3,4,4-Trifluoro-3-butenyl Bromide[3][8]

-

EC Number : 234-019-2[4]

-

MDL Number : MFCD00039274[4]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in N-alkylation reactions are provided below.

Synthesis of this compound via Dehalogenation

This protocol describes the preparation of the title compound from 1,4-dibromo-2-chloro-1,1,2-trifluorobutane using a dehalogenation reaction with zinc powder. This method is advantageous due to its high yield and simple separation process.

Materials:

-

1,4-dibromo-2-chloro-1,1,2-trifluorobutane (99.4% purity)

-

Zinc powder

-

Water

-

Three-necked flask equipped with a mechanical stirrer and dropping funnel

Procedure:

-

To a three-necked flask, add 9.8 g (0.15 mol) of zinc powder and 24 g (1.33 mol) of water.

-

Begin stirring the mixture and heat to a temperature of 60-70 °C.

-

Slowly add 46 g (0.15 mol) of 1,4-dibromo-2-chloro-1,1,2-trifluorobutane dropwise into the flask. The rate of addition should be controlled to maintain the reaction temperature within the 60-70 °C range. The addition should be completed over approximately 70 minutes.

-

After the addition is complete, maintain the reaction mixture at 60 °C for an additional 30 minutes.

-

Allow the mixture to cool and then filter to recover any unreacted zinc powder.

-

Transfer the filtrate to a separatory funnel and allow the layers to separate.

-

Collect the organic layer, which is the crude this compound. This process typically yields a product with a purity of approximately 98.6% and a yield of around 85.2%.

N-Alkylation of Isatin Derivatives using this compound

This compound is a key reagent in the synthesis of N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives, which are potent inhibitors of caspase-3 and -7. The following is a representative protocol for the N-alkylation of an isatin derivative, based on established methods for similar alkyl halides.

Materials:

-

(S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin

-

This compound

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-dimethylformamide (DMF) or Acetonitrile (ACN)

-

Round-bottom flask with a magnetic stirrer and reflux condenser

Procedure:

-

In a round-bottom flask, dissolve the isatin derivative (1.0 mmol) in DMF or ACN (10 mL).

-

Add K₂CO₃ (1.3 mmol) or Cs₂CO₃ (1.3 mmol) to the solution.

-

Add this compound (1.1 mmol) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically within 2-24 hours, depending on the specific substrates and conditions), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter the resulting solid, wash thoroughly with water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes related to this compound.

Synthetic Workflow

This diagram outlines the general workflow from the starting materials to the synthesis of N-alkylated isatin derivatives using this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. ijstr.org [ijstr.org]

- 5. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Influence of 4- or 5-substituents on the pyrrolidine ring of 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives on their inhibitory activities towards caspases-3 and -7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Bromo-1,1,2-trifluoro-1-butene

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of 4-Bromo-1,1,2-trifluoro-1-butene, a significant fluorinated building block in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental procedures, and logical workflows.

Physicochemical Properties

This compound is a colorless to brown-yellow liquid at room temperature.[1] Its key physical and chemical properties are summarized below, providing essential data for its handling, application in reactions, and purification.

| Property | Value | References |

| Boiling Point | 95-98 °C | [1][2][3] |

| Molecular Formula | C₄H₄BrF₃ | [1][2] |

| Molecular Weight | 188.97 g/mol | [1][3][4] |

| Density | 1.639 g/mL at 25 °C | [2][3] |

| Refractive Index | n20/D 1.401 | [2][3] |

| Flash Point | 17 °C (63 °F) | [1][2] |

| Water Solubility | Not miscible or difficult to mix | [2][5] |

| CAS Number | 10493-44-4 | [1][2][3] |

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are critical for its practical application.

Synthesis of this compound via Dehalogenation

A patented method describes the preparation of this compound from 1,4-dibromo-2-chloro-1,1,2-trifluorobutane using a dehalogenation agent, such as zinc powder, in water.[6][7] This approach is noted for its high yield and simplified separation process.[6]

Protocol:

-

A three-necked flask is equipped with a stirring device.

-

9.8 g (0.15 mol) of zinc powder and 24 g (1.33 mol) of water are added to the flask.[6]

-

The mixture is heated to a controlled temperature, for instance, between 60-70°C, with stirring.[6]

-

46 g (0.15 mol) of 1,4-dibromo-2-chloro-1,1,2-trifluorobutane is added dropwise. The rate of addition is controlled to maintain the reaction temperature.[6]

-

After the addition is complete, the reaction is allowed to proceed for a set time (e.g., 0.5 to 3 hours) at the specified temperature.[6]

-

Upon completion, any remaining zinc powder is recovered by filtration.[6]

-

The filtrate is allowed to stand, leading to stratification. The liquid layers are then separated to yield the crude product of this compound.[6]

-

The purity of the crude product can be assessed by Gas Chromatography (GC) analysis.[6]

References

- 1. This compound (10493-44-4) for sale [vulcanchem.com]

- 2. China this compound (CAS# 10493-44-4) Manufacturer and Supplier | Xinchem [xinchem.com]

- 3. This compound 97 10493-44-4 [sigmaaldrich.com]

- 4. 4-Bromo-1,1,2-trifluorobut-1-ene | C4H4BrF3 | CID 66333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 10493-44-4 [chemicalbook.com]

- 6. eureka.patsnap.com [eureka.patsnap.com]

- 7. CN105753632A - Preparation method of 4-bromo-1, 1, 2-trifluoro-1-butene - Google Patents [patents.google.com]

Technical Guide: Physicochemical Properties of 4-Bromo-1,1,2-trifluoro-1-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Bromo-1,1,2-trifluoro-1-butene, with a core focus on its density. Detailed experimental methodologies for density determination are provided to facilitate accurate and reproducible research.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Citations |

| CAS Number | 10493-44-4 | [1][2] |

| Molecular Formula | C₄H₄BrF₃ | [1][2][3] |

| Molecular Weight | 188.97 g/mol | [2][3] |

| Density | 1.639 g/mL at 25 °C | [1] |

| Boiling Point | 95-98 °C | [1][4] |

| Refractive Index (n20/D) | 1.401 | [1] |

| Appearance | Colorless to brown liquid | [1][3] |

| Water Solubility | Not miscible or difficult to mix | [1][4] |

Experimental Protocols for Density Determination

The accurate determination of density is crucial for various applications in research and development. The value of 1.639 g/mL for this compound is reported in the literature.[1] The following are detailed methodologies for two common and highly accurate methods for determining the density of a liquid organic compound such as this.

Method 1: Pycnometer Method

This gravimetric method is a highly precise technique for determining the density of a liquid by weighing a specific, accurately known volume of it.[5]

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary hole)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature bath

-

Thermometer

-

Distilled water (for calibration)

-

Acetone (for cleaning and drying)

-

Sample: this compound

Procedure:

-

Cleaning and Drying: Thoroughly clean the pycnometer and its stopper with a suitable solvent (e.g., acetone) and ensure it is completely dry.[5]

-

Mass of Empty Pycnometer: Weigh the clean, dry pycnometer with its stopper on the analytical balance. Record this mass as m₀.

-

Calibration with Water:

-

Fill the pycnometer with distilled water, ensuring no air bubbles are trapped.[5]

-

Insert the stopper, allowing excess water to exit through the capillary.

-

Place the filled pycnometer in a constant temperature bath set to 25.0 °C (the temperature at which the density of this compound is reported) and allow it to equilibrate.

-

Once equilibrated, carefully dry the outside of the pycnometer and weigh it. Record this mass as m₁.

-

-

Mass of Water: Calculate the mass of the water (m_water) by subtracting the mass of the empty pycnometer: m_water = m₁ - m₀.

-

Volume of Pycnometer: Using the known density of water at 25.0 °C (ρ_water ≈ 0.99704 g/mL), calculate the exact volume (V) of the pycnometer: V = m_water / ρ_water.

-

Measurement with Sample:

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with this compound.

-

Repeat the process of inserting the stopper, equilibrating to 25.0 °C in the water bath, and drying the exterior.

-

Weigh the pycnometer filled with the sample. Record this mass as m₂.

-

-

Mass of Sample: Calculate the mass of the sample (m_sample) by subtracting the mass of the empty pycnometer: m_sample = m₂ - m₀.

-

Density Calculation: Calculate the density of the sample (ρ_sample) using the calculated volume of the pycnometer: ρ_sample = m_sample / V.

Method 2: Oscillating U-Tube Densitometer

This method measures the density of a liquid based on the change in the resonant frequency of an oscillating U-shaped tube when it is filled with the sample.[1][3] It is a rapid and highly accurate method.

Apparatus:

-

Digital oscillating U-tube densitometer

-

Syringes for sample injection

-

Distilled water and air (for calibration)

-

Sample: this compound

Procedure:

-

Calibration: Calibrate the densitometer according to the manufacturer's instructions using air and deionized, degassed water. The instrument uses the known densities of these two standards to determine the instrument constants.

-

Sample Preparation: Ensure the sample of this compound is free of any air bubbles, as these can significantly affect the results.[1]

-

Sample Injection: Carefully inject the sample into the measurement cell (the oscillating U-tube) using a syringe until the tube is completely filled.[1]

-

Temperature Equilibration: The instrument's built-in Peltier thermostat will bring the sample to the target temperature of 25.0 °C.

-

Measurement: The instrument electronically excites the U-tube, causing it to oscillate at its natural frequency.[3] This frequency is dependent on the mass, and therefore the density, of the liquid in the tube. The instrument measures the oscillation period and automatically calculates and displays the density of the sample.

-

Cleaning: After the measurement is complete, flush the measurement cell with an appropriate solvent (e.g., acetone) to remove the sample and then dry the cell with a stream of air.

Experimental Workflow: Synthesis of 1,1,2-Trifluoro-1,3-butadiene

This compound serves as a useful fluorinated building block in organic synthesis.[4] One notable application is its use in the preparation of 1,1,2-trifluoro-1,3-butadiene through a dehydrobromination reaction.[4] The following diagram illustrates the experimental workflow for this synthesis.

Caption: Workflow for the synthesis of 1,1,2-trifluoro-1,3-butadiene.

References

An In-depth Technical Guide to the Solubility of 4-Bromo-1,1,2-trifluoro-1-butene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-1,1,2-trifluoro-1-butene. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document focuses on providing a strong theoretical framework for predicting solubility, a detailed experimental protocol for its quantitative determination, and a visual representation of its synthesis workflow. This guide is intended to be a valuable resource for laboratory researchers and professionals in chemical and pharmaceutical development.

Introduction

This compound is a halogenated alkene of interest in organic synthesis due to its potential as a building block for more complex fluorinated molecules.[1][2] Understanding its solubility in various organic solvents is crucial for its application in reaction chemistry, purification processes, and formulation development. Solubility data informs the choice of appropriate solvent systems, which can significantly impact reaction kinetics, yield, and product purity.

This guide addresses the current gap in quantitative solubility data by providing a qualitative assessment based on chemical principles and a detailed methodology for experimental determination.

Predicted Solubility of this compound

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvent | Polarity | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | Low | Soluble | Similar intermolecular forces (van der Waals). |

| Polar Aprotic | Acetone, Ethyl Acetate | Medium | Soluble | Favorable dipole-dipole interactions. |

| Tetrahydrofuran (THF) | Medium | Soluble | Favorable dipole-dipole interactions. | |

| Dichloromethane (DCM) | Medium | Soluble | Favorable dipole-dipole interactions. | |

| Polar Protic | Ethanol, Methanol | High | Moderately Soluble | Potential for some hydrogen bonding, but the bulky halogen and fluorine atoms may hinder extensive interaction. |

| Aqueous | Water | Very High | Insoluble/Slightly Soluble | As a haloalkane, it cannot effectively disrupt the strong hydrogen-bonding network of water.[3][4][5] |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed protocol for the experimental determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method, followed by quantitative analysis using Gas Chromatography (GC).

3.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (high purity grade)

-

Internal standard (e.g., a non-reactive hydrocarbon with a distinct GC retention time)

-

Scintillation vials with screw caps

-

Volumetric flasks and pipettes

-

Analytical balance

-

Orbital shaker with temperature control

-

Gas Chromatograph with a Flame Ionization Detector (GC-FID)

-

Syringes and syringe filters (0.22 µm)

3.2. Procedure

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in the chosen solvent of a known concentration.

-

From the stock solution, prepare a series of calibration standards of different known concentrations.

-

Add a fixed amount of the internal standard to each calibration standard.

-

-

Sample Preparation (Shake-Flask Method):

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess is ensured by the presence of undissolved solute.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After shaking, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear solution above the undissolved solute) using a syringe.

-

Immediately filter the withdrawn solution through a syringe filter into a clean vial.

-

Dilute the filtered solution with the solvent to a concentration that falls within the range of the prepared calibration standards.

-

Add the same fixed amount of the internal standard to the diluted sample.

-

Analyze the calibration standards and the sample by GC-FID.

-

-

Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.

-

Visualized Workflows

4.1. Synthesis of this compound

The following diagram illustrates a typical synthesis workflow for this compound based on patent literature, which describes a dehalogenation reaction.[6]

References

An In-depth Technical Guide to 4-Bromo-1,1,2-trifluoro-1-butene: Stability and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-1,1,2-trifluoro-1-butene is a versatile fluorinated building block of significant interest in organic synthesis, particularly for the introduction of fluorinated motifs into complex molecules. This technical guide provides a comprehensive overview of its stability and reactivity, drawing from available literature and safety data. It includes a summary of its physical and chemical properties, known synthetic routes, and its utility in various chemical transformations. This document aims to serve as a valuable resource for researchers in chemistry and drug development by consolidating key technical information, including handling and storage protocols, and by outlining its potential applications in the synthesis of novel compounds.

Introduction

The strategic incorporation of fluorine into organic molecules can profoundly influence their biological and material properties. Fluorinated compounds often exhibit enhanced metabolic stability, increased binding affinity, and altered electronic characteristics. This compound (CAS No. 10493-44-4) is a key reagent that possesses both a reactive bromine atom and a trifluorovinyl group, making it a valuable precursor for a range of chemical modifications. Its utility spans from the synthesis of complex organic molecules to the development of novel pharmaceuticals and advanced materials.[1] This guide details the known stability and reactivity profile of this compound, providing a foundation for its effective use in research and development.

Physicochemical Properties and Stability

This compound is a colorless to brown liquid with a boiling point of 95-98 °C.[2] It is a highly flammable liquid and vapor.[3] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 10493-44-4 | [4] |

| Molecular Formula | C4H4BrF3 | [4] |

| Molecular Weight | 188.97 g/mol | [3] |

| Appearance | Colorless to brown liquid | [2] |

| Boiling Point | 95-98 °C | [2] |

| Density | 1.639 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.401 | [2] |

| Solubility | Not miscible or difficult to mix in water | [2][5] |

Stability Considerations:

This compound is known to be sensitive to both light and air.[2] Therefore, it should be stored under an inert atmosphere, such as nitrogen, in a tightly sealed container and kept in a cool, dark place.[5] The flammability of this compound necessitates storage in a designated flammables area, away from heat, sparks, and open flames.

Reactivity Profile

The reactivity of this compound is characterized by the presence of two key functional groups: the bromo-ethyl moiety and the trifluorovinyl group. This dual functionality allows for a range of chemical transformations.

3.1. Nucleophilic Substitution:

The bromine atom can be displaced by nucleophiles, a common reaction for alkyl halides. This allows for the introduction of various functional groups at the 4-position.

3.2. Addition Reactions:

The electron-deficient trifluorovinyl group is susceptible to addition reactions.

3.3. Transition Metal-Catalyzed Coupling Reactions:

The carbon-bromine bond can participate in various palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions.[1] These reactions are powerful tools for the formation of new carbon-carbon bonds. While the general applicability of these reactions to alkyl bromides is well-established, specific examples detailing the use of this compound as a substrate are not extensively documented in readily available literature.

3.4. Elimination Reactions:

Treatment of this compound with a base can lead to an elimination reaction, forming a conjugated diene. A known example is the reaction with potassium hydroxide in the presence of a phase-transfer catalyst to yield 1,1,2-trifluoro-1,3-butadiene.[6]

Experimental Protocols

4.1. Synthesis of this compound:

A preparation method for this compound involves the dehalogenation of 1,4-dibromo-2-chloro-1,1,2-trifluorobutane using a dehalogenation agent in a solvent.[7]

-

Reactants: 1,4-dibromo-2-chloro-1,1,2-trifluorobutane, zinc powder (or other dehalogenation agents like iron, magnesium, aluminum, tin, copper, or manganese), and water as a solvent.[7]

-

Procedure:

-

In a three-necked flask equipped with a stirrer, add zinc powder and water.

-

Heat the mixture to a specific temperature (e.g., 50-70 °C) with stirring.

-

Add 1,4-dibromo-2-chloro-1,1,2-trifluorobutane dropwise while maintaining the reaction temperature.

-

After the addition is complete, continue the reaction for a set period.

-

Filter the reaction mixture to remove any remaining zinc powder.

-

Allow the filtrate to stand for stratification, and then separate the liquid layers to obtain the crude product.

-

-

Yield: The reported yields for this method are in the range of 82-86%.[7]

Synthesis Workflow:

Applications in Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules.

5.1. Synthesis of Caspase Inhibitors:

This compound is used as a reagent in the synthesis of a series of N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives.[8] These derivatives have been identified as potent inhibitors of caspase-3 and caspase-7, which are key enzymes involved in the execution phase of apoptosis.[8]

Logical Relationship in Drug Synthesis:

Conclusion

This compound is a fluorinated building block with a rich and versatile reactivity profile. Its stability requires careful handling and storage to prevent degradation. The presence of both a bromine atom and a trifluorovinyl group allows for a diverse range of chemical transformations, making it a valuable tool for the synthesis of complex fluorinated molecules. Its demonstrated application in the preparation of bioactive compounds highlights its potential in drug discovery and development. Further research into its reactivity, particularly in the realm of transition metal-catalyzed cross-coupling reactions, is likely to uncover even broader applications for this versatile reagent.

References

- 1. nbinno.com [nbinno.com]

- 2. China this compound (CAS# 10493-44-4) Manufacturer and Supplier | Xinchem [xinchem.com]

- 3. 4-Bromo-1,1,2-trifluorobut-1-ene | C4H4BrF3 | CID 66333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound | 10493-44-4 [chemicalbook.com]

- 7. eureka.patsnap.com [eureka.patsnap.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

4-Bromo-1,1,2-trifluoro-1-butene safety data sheet (SDS)

An In-depth Technical Guide to the Safety of 4-Bromo-1,1,2-trifluoro-1-butene

This technical guide provides a comprehensive overview of the safety data for this compound (CAS No. 10493-44-4), designed for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases.

Chemical Identification

-

Synonyms: 4-Bromo-1,1,2-trifluorobut-1-ene, 3,4,4-Trifluoro-3-butenyl Bromide[2][3]

-

Chemical Structure:

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for the safe handling and storage of the compound.

| Property | Value | References |

| Physical State | Colorless to brown-yellow liquid | [1][2][7][8] |

| Boiling Point | 95-98 °C | [2][5][9][10] |

| Density | 1.639 g/mL at 25 °C | [2][5][9][10] |

| Refractive Index (n20/D) | 1.401 - 1.402 | [2][5][7][9] |

| Flash Point | 17 °C (62.6 °F) - closed cup | [2][5] |

| Water Solubility | Not miscible or difficult to mix | [7][9][10] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][4] The signal word for this chemical is "Danger".[1][4][5]

| Hazard Class | Category | GHS Code | Hazard Statement | References |

| Flammable Liquids | 2 | H225 | Highly flammable liquid and vapor | [1][5] |

| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed | [1][5] |

| Acute Toxicity, Dermal | 4 | H312 | Harmful in contact with skin | [1][5] |

| Acute Toxicity, Inhalation | 4 | H332 | Harmful if inhaled | [1] |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation | [3][4] |

| Serious Eye Damage/Eye Irritation | 2 / 2A | H319 | Causes serious eye irritation | [1][3][4][5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation | [1][4][5] |

GHS Pictograms and Precautionary Statements

The hazards associated with this chemical require specific precautionary measures. The logical flow from hazard identification to safety precautions is crucial for safe handling.

Caption: GHS Hazard Communication Workflow for this compound.

Toxicological Information and Experimental Protocols

The toxicological properties of this compound have not been fully investigated.[4] Inhalation of high vapor concentrations may lead to symptoms such as headache, dizziness, nausea, and vomiting.[4]

Detailed, substance-specific experimental protocols for this compound are not publicly available in the reviewed safety data sheets. Hazard classifications are typically determined using standardized testing methods, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are the likely experimental methodologies used to determine the skin and eye irritation potential of this chemical.

Skin Irritation Testing (OECD Test Guideline 439)

The "Causes skin irritation (Category 2)" classification is determined using an in vitro reconstructed human epidermis (RhE) model, as outlined in OECD Guideline 439.[3][5][9][11] This method is a non-animal alternative to traditional rabbit skin tests.[1]

Methodology:

-

Tissue Preparation: Commercially available RhE models, which mimic the upper layers of human skin, are equilibrated in a culture medium.[3]

-

Chemical Application: A precise amount of the test chemical is applied directly to the surface of the tissue models.[3]

-

Incubation: The treated tissues are incubated for a specific period (e.g., 60 minutes), followed by rinsing and a longer recovery period (e.g., 42 hours).[3]

-

Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT assay. In this test, viable cells convert the yellow MTT dye into a blue formazan salt, which is then extracted and quantified.[3]

-

Classification: The viability of the treated tissues is compared to that of negative controls. If the mean tissue viability is reduced to ≤ 50%, the chemical is classified as a skin irritant (GHS Category 2).[3]

Eye Irritation Testing (OECD Test Guideline 405)

The "Causes serious eye irritation (Category 2)" classification is typically determined based on data from in vivo or ex vivo tests as described in OECD Guideline 405.[2][4][10][12] This guideline emphasizes a weight-of-the-evidence approach to minimize animal testing.[4][10]

Methodology:

-

Initial Assessment: Before any animal testing, all existing data is reviewed, including results from validated in vitro or ex vivo tests and data from structurally related chemicals.[4][10]

-

Animal Model: If necessary, the test is conducted using albino rabbits.[12]

-

Chemical Application: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.[2][12] The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[4][12]

-

Observation: The eyes are examined for signs of irritation at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.[12] Observations include scoring lesions of the cornea, iris, and conjunctiva.[2]

-

Classification: The severity and reversibility of the observed ocular lesions determine the classification. Effects that are fully reversible within 21 days of observation typically lead to a "Category 2" classification for eye irritation.[13]

Caption: Generalized workflow for in vitro skin/eye irritation testing (e.g., OECD TG 439).

Handling, Storage, and Personal Protective Equipment

Handling

-

Handle in accordance with good industrial hygiene and safety practices.[4]

-

Wash hands and any exposed skin thoroughly after handling.[4]

-

Use only outdoors or in a well-ventilated area.[4]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[4]

-

Keep away from open flames, hot surfaces, and sources of ignition.[4][9] Take precautionary measures against static discharge.[4]

Storage

-

Keep the container tightly closed in a dry and well-ventilated place.[4]

-

Keep away from heat, sparks, and flame.[4]

-

This material is noted to be air and light sensitive; storage under nitrogen may be recommended.[4][7][9]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles. Use of a face shield is also recommended.[5]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4][5][9]

-

Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be required. If exposure limits are exceeded or irritation is experienced, use an approved respirator.[4][5]

Emergency Measures

-

In Case of Fire: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam to extinguish.[7] Do not use a solid water stream as it may spread the fire.

-

Accidental Release: Remove all sources of ignition. Use spark-proof tools and explosion-proof equipment. Ensure adequate ventilation. Absorb the spill with inert material (e.g., sand, silica gel) and place it in a suitable, closed container for disposal.[4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4]

References

- 1. mbresearch.com [mbresearch.com]

- 2. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 3. x-cellr8.com [x-cellr8.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. siesascs.edu.in [siesascs.edu.in]

- 6. scbt.com [scbt.com]

- 7. China this compound (CAS# 10493-44-4) Manufacturer and Supplier | Xinchem [xinchem.com]

- 8. This compound | 10493-44-4 [chemicalbook.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. OECD publishes new and updated Test Guidelines for chemicals | RE-Place [re-place.be]

- 12. oecd.org [oecd.org]

- 13. cir-safety.org [cir-safety.org]

Spectroscopic and Synthetic Profile of 4-Bromo-1,1,2-trifluoro-1-butene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4-Bromo-1,1,2-trifluoro-1-butene, a key fluorinated building block in organic synthesis. The document details available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside representative experimental protocols for their acquisition. Furthermore, a significant synthetic application of this compound is illustrated.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data available for this compound (CAS No: 10493-44-4), a colorless liquid with the molecular formula C₄H₄BrF₃ and a molecular weight of 188.97 g/mol .[1]

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~3.0 - 3.4 | m | N/A | -CH₂-CH₂Br |

| ~3.6 - 3.9 | m | N/A | -CH₂-CH₂Br |

Note: Specific chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency. The provided data is a general representation.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Assignment |

| ~30-35 | t | -C H₂Br |

| ~115-125 | t | C F=CF₂ |

| ~145-155 | ddt | CF=C F₂ |

Note: The carbon signals are split due to coupling with neighboring fluorine atoms. The exact chemical shifts and coupling patterns can be complex.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-3000 | m | C-H stretch |

| ~1730 | s | C=C stretch |

| ~1100-1350 | s | C-F stretch |

| ~650 | m | C-Br stretch |

s = strong, m = medium

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 188 | Moderate | [M]⁺ (containing ⁷⁹Br) |

| 190 | Moderate | [M]⁺ (containing ⁸¹Br) |

| 109 | High | [M - Br]⁺ |

| 95 | High | [C₃H₂F₂]⁺ or other fragments |

| 39 | High | [C₃H₃]⁺ or other small fragments |

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

While specific experimental parameters for the acquisition of all spectra for this compound are not exhaustively published, the following represents standard methodologies for compounds of this nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approx. 10-20 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) within an NMR tube. Tetramethylsilane (TMS) may be added as an internal standard (δ 0.00).

-

¹H NMR Spectroscopy : Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Data acquisition parameters may include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) are averaged to ensure a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy : Spectra are recorded on the same instrument at a corresponding frequency (e.g., 100 or 125 MHz). Due to the lower natural abundance of ¹³C and C-F coupling, a greater number of scans (e.g., 1024 or more) is typically required. Proton decoupling is employed to simplify the spectrum, though C-F couplings will persist. The spectral width is generally set to 200-250 ppm.

Infrared (IR) Spectroscopy

For a neat liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr).[2] A drop of the liquid is placed on one plate, and the second plate is carefully placed on top to spread the liquid evenly.[2] The plates are then mounted in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Given its volatility, this compound is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Introduction : A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC.

-

Gas Chromatography : The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5). The oven temperature is programmed to ramp up (e.g., from 40°C to 250°C) to ensure separation from any impurities.

-

Mass Spectrometry : The eluted compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI) at 70 eV. The mass analyzer then separates the resulting ions by their mass-to-charge ratio (m/z), and a detector records their abundance.

Synthetic Utility: Synthesis of 1,1,2-Trifluoro-1,3-butadiene

This compound serves as a precursor for the synthesis of 1,1,2-trifluoro-1,3-butadiene. This reaction is an elimination reaction facilitated by a base, often in the presence of a phase-transfer catalyst.

Caption: Synthetic pathway for 1,1,2-trifluoro-1,3-butadiene.

This transformation highlights the utility of this compound in accessing more complex fluorinated dienes, which are valuable monomers in polymer chemistry and intermediates in the synthesis of specialized organic molecules.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-1,1,2-trifluoro-1-butene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-1,1,2-trifluoro-1-butene. Due to the limited availability of specific experimental spectral data in public databases, this document presents a predicted spectrum based on established principles of NMR spectroscopy, including chemical shift theory and spin-spin coupling effects in organofluorine compounds.

Predicted ¹H NMR Spectral Data

The structure of this compound (Br-CH₂-CH₂-CF=CF₂) contains two chemically distinct sets of protons: the methylene group adjacent to the bromine atom (Hα) and the methylene group adjacent to the trifluorovinyl group (Hβ). The predicted ¹H NMR spectral data are summarized in the table below.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -CH₂Br (Hα) | ~ 3.6 | Triplet of triplets (tt) | ³J(HH) ≈ 7 Hz, ⁴J(HF) ≈ 2 Hz |

| -CH₂CF= (Hβ) | ~ 2.9 | Triplet of triplets (tt) | ³J(HH) ≈ 7 Hz, ³J(HF) ≈ 15 Hz |

Note: These are predicted values and may differ from experimental results. The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a general procedure for acquiring the ¹H NMR spectrum of a fluorinated organic compound like this compound.

1. Sample Preparation:

-

Solvent Selection: A deuterated solvent that dissolves the sample is chosen. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Sample Concentration: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: A small amount of tetramethylsilane (TMS) is added as an internal reference standard (δ = 0.00 ppm).

-

Filtration: To ensure a homogeneous magnetic field, the sample solution should be free of any particulate matter. If necessary, the solution can be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution, which is particularly important for analyzing complex splitting patterns arising from H-F couplings.

-

Nucleus: ¹H

-

Temperature: Standard ambient probe temperature (e.g., 298 K).

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.

3. Data Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

-

Phasing: The spectrum is manually or automatically phased to obtain pure absorption peaks.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

-

Integration: The relative areas under the peaks are integrated to determine the proton ratios.

-

Peak Picking: The chemical shifts of the peaks are determined.

-

Coupling Constant Measurement: The distances between the split peaks (in Hz) are measured to determine the coupling constants.

Spin-Spin Coupling Pathway

The following diagram illustrates the predicted spin-spin coupling interactions in this compound.

Caption: Predicted spin-spin coupling pathways in this compound.

In-Depth Technical Guide: 13C NMR of 4-Bromo-1,1,2-trifluoro-1-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-bromo-1,1,2-trifluoro-1-butene. While a definitive, publicly available dataset of its 13C NMR chemical shifts and coupling constants could not be located through extensive searches, this document outlines the expected spectral characteristics, a detailed experimental protocol for its synthesis and subsequent NMR analysis, and a logical framework for spectral assignment.

Introduction

This compound is a fluorinated organic compound of interest in synthetic chemistry. Its structure, featuring a trifluoro-substituted double bond and a terminal bromine atom, presents a unique fingerprint in 13C NMR spectroscopy. The presence of fluorine atoms leads to complex splitting patterns due to carbon-fluorine (C-F) coupling, providing valuable structural information. Understanding these spectral features is crucial for the unambiguous identification and characterization of this molecule.

Predicted 13C NMR Spectral Data

Due to the lack of a publicly accessible, peer-reviewed 13C NMR dataset for this compound, the following table presents predicted chemical shift ranges and expected coupling patterns based on established principles of NMR spectroscopy for analogous fluorinated and halogenated alkenes.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

| C1 (=CF₂) | 145 - 160 | Triplet of triplets (tt) or complex multiplet |

| C2 (=CF-) | 130 - 145 | Doublet of triplets (dt) or complex multiplet |

| C3 (-CH₂-) | 35 - 50 | Triplet (t) |

| C4 (-CH₂Br) | 25 - 40 | Triplet (t) |

Note: The actual chemical shifts and coupling constants can vary depending on the solvent, concentration, and spectrometer frequency. The multiplicities are predicted based on one-bond and two-bond C-F couplings. Longer-range couplings may further complicate the signals.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the dehalogenation of a suitable precursor, such as 1,4-dibromo-2-chloro-1,1,2-trifluorobutane. The following protocol is adapted from established patent literature.

Materials:

-

1,4-dibromo-2-chloro-1,1,2-trifluorobutane

-

Zinc powder

-

Water

-

Three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser.

Procedure:

-

To a three-necked flask, add zinc powder (1.5 equivalents) and water.

-

Heat the suspension to 50-60°C with vigorous stirring.

-

Add 1,4-dibromo-2-chloro-1,1,2-trifluorobutane (1 equivalent) dropwise via the dropping funnel, maintaining the reaction temperature between 50-70°C.

-

After the addition is complete, continue heating at 60°C for 30 minutes.

-

Allow the reaction mixture to cool to room temperature. The organic layer will separate from the aqueous layer.

-

Separate the organic layer, which is the crude this compound.

-

The crude product can be purified by distillation.

13C NMR Spectroscopy

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-